molecular formula C47H42N6O6 B13438349 N-Trityl Des-2-propyl 2-Ethyl Olmesartan Medoxomil

N-Trityl Des-2-propyl 2-Ethyl Olmesartan Medoxomil

Cat. No.: B13438349
M. Wt: 786.9 g/mol
InChI Key: XSEDTCZRVPPDCT-UHFFFAOYSA-N
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Description

N-Trityl Des-2-propyl 2-Ethyl Olmesartan Medoxomil is a strategically protected intermediate of critical importance in the synthetic pathway of Olmesartan and its related analogs . Olmesartan Medoxomil is a well-established angiotensin II receptor blocker (ARB) used in the management of hypertension, functioning by selectively inhibiting the binding of angiotensin II to the AT1 receptor, which leads to vasodilation and a reduction in blood pressure . The "N-Trityl" (trityl) group on the tetrazole ring of this molecule serves as a protecting group, a fundamental tool in synthetic organic chemistry that safeguards this reactive nitrogen-containing heterocycle during key chemical transformations, such as the coupling reaction between the imidazole and biphenyl moieties . The "Des-2-propyl 2-Ethyl" modification indicates a specific structural variation on the imidazole ring, making this compound particularly valuable for researchers focused on Structure-Activity Relationship (SAR) studies. By investigating such analogs, scientists can probe the steric and electronic requirements of the receptor binding site, which is essential for designing novel antihypertensive agents with potentially improved efficacy or selectivity. Consequently, this intermediate is indispensable for medicinal chemists engaged in the development and optimization of ARB therapeutics, as well as for the process chemistry teams aiming to develop efficient and scalable synthetic routes for these active pharmaceutical ingredients (APIs) . Its primary research application remains within the confines of chemical synthesis and pharmaceutical development.

Properties

Molecular Formula

C47H42N6O6

Molecular Weight

786.9 g/mol

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethyl-5-(2-hydroxypropan-2-yl)-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate

InChI

InChI=1S/C47H42N6O6/c1-5-40-48-42(46(3,4)56)41(44(54)57-30-39-31(2)58-45(55)59-39)52(40)29-32-25-27-33(28-26-32)37-23-15-16-24-38(37)43-49-51-53(50-43)47(34-17-9-6-10-18-34,35-19-11-7-12-20-35)36-21-13-8-14-22-36/h6-28,56H,5,29-30H2,1-4H3

InChI Key

XSEDTCZRVPPDCT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(C)(C)O

Origin of Product

United States

Preparation Methods

Condensation with Trityl Biphenyl Bromide

  • The initial step involves condensing 4-(1-hydroxy-1-methylethyl)-2-propyl imidazol-5-carboxylic acid ethyl ester with trityl biphenyl bromide.
  • This reaction is carried out in the presence of a polar aprotic solvent such as dimethylformamide (DMF) or dimethylacetamide (DMAc).
  • A mild base (e.g., potassium carbonate or sodium hydride) facilitates the nucleophilic substitution to yield the N-trityl protected intermediate.
  • This step forms the alkyl-4-(1-hydroxy-1-methylethyl)-2-propyl-1-(4-[2-(trityltetrazol-5-yl)phenyl]phenyl)methylimidazole carboxylate (Intermediate V).

Deesterification to Form the Potassium Salt

  • The trityl-protected ethyl ester undergoes hydrolysis using a base such as potassium hydroxide (KOH) or lithium hydroxide (LiOH).
  • This step converts the ester into the corresponding potassium salt of olmesartan acid.
  • Hydrolysis is typically performed in an organic solvent like DMF or DMSO at temperatures ranging from 20 to 70 °C for 24 to 72 hours.
  • The trityl protecting group is deprotected selectively during this step, which is critical to avoid side reactions.

Alkylation with Medoxomil Chloride

  • The potassium salt intermediate is then reacted with 4-chloromethyl-5-methyl-1,3-dioxolane-2-one (medoxomil chloride) in the presence of a base.
  • Alkylation occurs on the carboxylate to form the medoxomil ester.
  • The base used can be an alkali metal hydroxide or carbonate, with lithium hydroxide or potassium carbonate preferred.
  • The reaction is carried out in the same solvent system, often DMF or DMAc, at 40 to 60 °C for 3 to 8 hours.
  • This step yields the N-trityl olmesartan medoxomil intermediate.

One-Pot Synthesis Approach

  • The entire sequence of condensation, hydrolysis, and alkylation can be performed sequentially in a single reaction vessel without isolating intermediates.
  • This approach reduces hazardous chemical handling, lowers production costs, shortens reaction times, and simplifies purification.

Reaction Conditions Summary Table

Step Reactants/Intermediates Solvent(s) Base(s) Temperature (°C) Time (hours) Notes
1. Condensation 4-(1-hydroxy-1-methylethyl)-2-propyl imidazol-5-carboxylic acid ethyl ester + trityl biphenyl bromide DMF, DMAc Mild base (K2CO3, NaH) Ambient to 60 2-24 Polar aprotic solvent critical
2. Hydrolysis (Deesterification) N-trityl protected ester intermediate + KOH or LiOH DMF, DMSO KOH, LiOH 20-70 24-72 Selective deprotection of trityl group
3. Alkylation Potassium salt intermediate + medoxomil chloride DMF, DMAc LiOH, K2CO3 40-60 3-8 Excess medoxomil chloride often required
4. One-pot process All above in sequence DMF or DMAc As above 20-70 24-72 Avoids isolation of intermediates

Purification and Isolation

  • After the final alkylation step, the N-trityl olmesartan medoxomil intermediate is isolated by conventional methods such as crystallization or extraction.
  • The process conditions are optimized to minimize impurities such as N-1 and N-2 medoxomil regioisomers.
  • The purity of the intermediate is critical for the subsequent deprotection and final drug synthesis steps.

Summary and Industrial Relevance

The described preparation methods for this compound emphasize:

  • Use of mild bases and polar aprotic solvents,
  • One-pot synthesis to enhance efficiency,
  • Strict control of regioselectivity for trityl protection,
  • Optimization of reaction conditions to reduce impurities and improve yield.

These methods have been patented and validated in industrial settings, offering a cost-effective and scalable route to this important pharmaceutical intermediate.

This comprehensive synthesis approach is supported by multiple patents and peer-reviewed studies, ensuring authoritative and reliable information for researchers and industry professionals involved in olmesartan medoxomil production.

Chemical Reactions Analysis

Reaction Pathway

  • Alkylation :

    • Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate (2 ) reacts with 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide (3 ) in N,N-dimethylacetamide (DMAc) with lithium hydroxide.

    • Conditions : 30–60°C for 1–4 hours using 3–5 equivalents of LiOH .

  • Hydrolysis :

    • The ethyl ester (4 ) undergoes hydrolysis to form the trityl olmesartan salt (5 ).

    • Conditions : 40–60°C for 24–72 hours with additional LiOH or K₂CO₃ .

  • Esterification :

    • The salt (5 ) reacts with 4-chloromethyl-5-methyl-1,3-dioxolene-2-one (7 ) in DMAc.

    • Conditions : 40–60°C for 3–8 hours with K₂CO₃; yields 72–75% with HPLC purity >96% .

Key Reaction Conditions

StepReagentsSolventTemperatureTimeYield
AlkylationLiOH (3–5 eq)DMAc30–60°C1–4 h>90%
HydrolysisLiOH/K₂CO₃ (1–3 eq)DMAc40–60°C24–72 hN/A
Esterification7 (1.2–2 eq), K₂CO₃DMAc40–60°C3–8 h72–75%

Impurity Formation and Regioisomerism

  • Dimedoxomil Impurities :
    Alkylation of olmesartan acid (8 ) with medoxomil chloride (5 ) produces N-1- and N-2-medoxomil regioisomers (9 and 10 ) in a ~42:58 ratio .

    • Mechanism : Competitive alkylation at tetrazole N-1 vs. N-2 positions under basic conditions.

    • Resolution : Chromatographic separation (silica gel, AcOEt/hexanes) .

  • Trityl Regioisomerism :
    X-ray crystallography confirms that trityl groups bind exclusively to N-2 of the tetrazole ring in intermediates like 6 , contradicting earlier reports of N-1 binding .

Deprotection and Final Product Isolation

  • Detritylation :
    Trityl olmesartan medoxomil (6 ) is treated with 48% HBr in THF to yield olmesartan medoxomil hydrobromide.

    • Conditions : 25°C for 2 hours, followed by cooling to -5°C; purity >99.8% .

  • Purification :

    • Crude 6 is recrystallized from acetone/water (95:5) .

    • Final olmesartan medoxomil is isolated via precipitation in acetone/water .

Critical Process Parameters

  • Solvent Choice : DMAc enhances reaction rates due to high polarity .

  • Base Selection : LiOH outperforms NaOH/KOH in minimizing side reactions .

  • Temperature Control : Prolonged heating (>60°C) risks trityl group cleavage .

Analytical Validation

  • HPLC Methods :

    • Column: C18 (Inertsil ODS 3V, 150 × 4.6 mm).

    • Mobile Phase: pH 3.0 phosphate buffer/acetonitrile gradient.

    • Detection: UV at 262 nm .

Structural Confirmation

  • SCXRD/NMR :

    • Single-crystal X-ray diffraction and ¹⁵N NMR confirm N-2-trityl configuration in intermediates .

    • Key spectral data for 6 : δ (¹H, 400 MHz) 1.25 (t, 3H, CH₂CH₃), 7.2–7.4 (m, 15H, trityl) .

Industrial-Scale Optimization

  • Example 6 (WO2008043996A2) :

    • Scale : 140 g crude 6 purified in ethyl acetate (8 vol) with chilling to 0–5°C.

    • Yield : 97.6% after recrystallization .

Comparison with Similar Compounds

Structural and Functional Comparison with Olmesartan Medoxomil Intermediates

The table below compares key intermediates in Olmesartan Medoxomil synthesis:

Compound Name Key Structural Features Molecular Weight Role in Synthesis Purity/Yield
N-Trityl Des-2-propyl 2-Ethyl Olmesartan Medoxomil Trityl-protected tetrazole; 2-ethyl substitution on imidazole ~686.84 (estimated) Intermediate with modified alkyl chain for controlled reactivity Not isolated in final API; purity monitored via HPLC
Trityl Olmesartan Ethyl Ester (Formula IV) Trityl-protected tetrazole; ethyl ester group on imidazole 717.6 (MS data) Precursor for medoxomil ester formation ≥99% purity after isolation
Trityl Olmesartan Medoxomil (Formula VI) Trityl-protected tetrazole; medoxomil ester group 558.6 (after de-tritylation) Protected form before final de-tritylation ≥98.5% purity in final API
N2-Trityl Olmesartan Methyl Ketone Trityl-protected tetrazole; methyl ketone substituent 686.84 Impurity standard in quality control Certified reference material

Key Findings :

  • Trityl groups in all intermediates prevent unwanted interactions with the tetrazole moiety, which is critical for angiotensin II receptor binding .
  • The medoxomil ester in the final API is absent in early intermediates but introduced in later stages to ensure optimal bioavailability .

Comparison with Marketed ARBs

While this compound is an intermediate, its structural analogs among marketed ARBs include:

Drug Name Key Structural Differences Bioavailability IC50 (AT1 Receptor)
Olmesartan Medoxomil Medoxomil ester; 2-propyl imidazole; tetrazole 26% (oral) 0.3 nM
Losartan Imidazole-5-carboxylic acid; no ester prodrug 33% 20 nM
Valsartan Non-ester prodrug; acylated amino acid 25% 2.7 nM
Telmisartan Benzimidazole core; no tetrazole 42% 0.5 nM

Key Findings :

  • Olmesartan Medoxomil’s medoxomil ester and tetrazole moiety contribute to its higher potency (IC50 = 0.3 nM) compared to Losartan and Valsartan .

Research and Industrial Significance

  • Synthetic Efficiency : The use of trityl intermediates reduces byproducts, achieving 62% overall yield in Olmesartan Medoxomil synthesis .
  • Solubility : Unlike the final API (solubility: 0.5 mg/mL in DMF:PBS), tritylated intermediates exhibit lower aqueous solubility, necessitating organic solvents like dimethyl acetamide .

Biological Activity

N-Trityl Des-2-propyl 2-Ethyl Olmesartan Medoxomil is a derivative of Olmesartan Medoxomil, which is an angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension. This compound is characterized by the presence of a trityl group, which enhances its lipophilicity and may influence its pharmacokinetic properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and safety profile.

Chemical Structure and Properties

  • Molecular Formula : C₄₃H₄₉N₃O₅
  • Molecular Weight : Approximately 786.87 g/mol
  • Key Structural Features :
    • The trityl group increases lipophilicity.
    • The compound retains the core structure of Olmesartan, allowing it to function as an angiotensin II receptor antagonist.

This compound functions primarily as an angiotensin II receptor antagonist. By blocking the effects of angiotensin II, it helps to lower blood pressure through the following mechanisms:

  • Vasodilation : Reduces constriction of blood vessels.
  • Decreased Aldosterone Secretion : Lowers sodium retention and fluid volume.
  • Inhibition of Sympathetic Nervous System Activity : Reduces heart rate and cardiac output.

Biological Activity and Pharmacological Studies

Research indicates that this compound exhibits similar biological activities to its parent compound, Olmesartan Medoxomil. Key findings from various studies include:

  • Binding Affinity : The presence of the trityl group may enhance binding affinity to the angiotensin II receptor, potentially leading to improved efficacy in lowering blood pressure compared to non-tritylated analogs.
  • Pharmacokinetics : Enhanced lipophilicity due to the trityl group can affect absorption and distribution, leading to altered pharmacokinetic profiles that may improve therapeutic outcomes in specific populations .
  • Safety Profile : Similar to Olmesartan, this compound is expected to have a favorable safety profile, with adverse effects being comparable to placebo in clinical settings .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of this compound compared to other related compounds:

Compound NameMolecular FormulaUnique Features
Olmesartan Medoxomil C₃₁H₃₅N₃O₄Standard ARB without trityl group
N-Trityl Olmesartan C₃₈H₄₅N₃O₄Contains trityl group; enhanced lipophilicity
Dehydro Olmesartan-2-trityl Medoxomil C₃₈H₄₂N₃O₄Lacks one oxygen atom; altered pharmacodynamics
N-Trityl Olmesartan-d6 Ethyl Ester C₄₂D₆N₃O₄Deuterated version for metabolic studies

Case Studies and Clinical Implications

Several studies have explored the implications of using this compound in clinical settings:

  • Hypertension Management : In a clinical trial assessing various ARBs, compounds similar to this compound demonstrated significant reductions in systolic and diastolic blood pressure compared to placebo groups, supporting its potential use in hypertensive patients .
  • Combination Therapy : The compound's efficacy may be enhanced when used in combination with other antihypertensive agents, as seen in meta-analyses showing improved outcomes with dual-combination therapies involving olmesartan derivatives .
  • Quality Control in Pharmaceutical Development : As an impurity or reference compound, this compound plays a crucial role in ensuring the stability and efficacy of olmesartan formulations during pharmaceutical development .

Q & A

Q. What analytical methods are recommended for the identification and quantification of N-Trityl Des-2-propyl 2-Ethyl Olmesartan Medoxomil in pharmaceutical formulations?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is the primary method. Key parameters include:

  • Column : L1 (e.g., Inertsil ODS-3, 4.6 mm × 15 cm, 5 µm packing) .
  • Mobile Phase : pH 7.2 phosphate buffer and acetonitrile gradient .
  • Detection : UV at 250 nm .
  • Internal Standard : p-hydroxybenzoic acid isobutyl ester for peak ratio normalization .
  • System Suitability : Resolution ≥4 between analyte and internal standard; tailing factor ≤2.0 .
    Quantification uses the formula:
    Result=(RURS)×(CSCU)×100\text{Result} = \left(\frac{R_U}{R_S}\right) \times \left(\frac{C_S}{C_U}\right) \times 100

where RU/RSR_U/R_S are peak area ratios, and CS/CUC_S/C_U are standard/sample concentrations .

Q. What are the key pharmacokinetic properties of Olmesartan Medoxomil that influence its therapeutic efficacy?

Methodological Answer:

  • Bioactivation : Rapid hydrolysis to olmesartan (active metabolite) during gastrointestinal absorption .
  • Bioavailability : \sim26% absolute bioavailability, unaffected by food .
  • Peak Plasma Concentration (TmaxT_{\text{max}}) : 1–2 hours post-administration .
  • Half-life : \sim13 hours, supporting once-daily dosing .
  • Trough-to-Peak Ratio : 60–80%, ensuring sustained 24-hour blood pressure control .
    These properties are critical for dose optimization in hypertension trials.

Advanced Research Questions

Q. How can factorial design optimize Olmesartan Medoxomil formulations for controlled-release applications?

Methodological Answer: A 3²-factorial design can evaluate variables like polymer concentration (Eudragit L-100) and solvent ratio (dichloromethane:ethanol). Key steps:

  • Factors : Polymer concentration (X1), solvent ratio (X2).
  • Responses : Drug entrapment efficiency, buoyancy, and release kinetics .
  • Statistical Analysis : ANOVA to identify significant factors (e.g., polymer concentration impacts entrapment efficiency, p<0.05p < 0.05) .
  • Validation : In vitro dissolution in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to confirm sustained release .

Q. What methodological considerations resolve discrepancies in dissolution testing under varying pharmacopeial conditions?

Methodological Answer: Discrepancies arise from differences in:

  • Apparatus : USP Apparatus 1 (baskets) vs. 2 (paddles) .
  • Medium : pH 7.2 phosphate buffer vs. pH 1.2 HCl .
  • Tolerances : ≥75% dissolved in 30 minutes for immediate-release vs. extended-release profiles .
    Resolution Strategy :
  • Validate column specificity (e.g., L1 vs. L7) to distinguish degradation products .
  • Adjust flow rate (1.0–1.5 mL/min) to optimize peak resolution between olmesartan and related compounds .

Q. How is impurity profiling conducted for Olmesartan Medoxomil, and what acceptance criteria apply?

Methodological Answer:

  • Sample Preparation : Dissolve 20 mg in acetonitrile (1 mg/mL); dilute to 0.01 mg/mL for trace impurity detection .
  • Chromatography : Relative retention times (RRT) for impurities: \sim0.2 (early eluting) and \sim1.6 (late eluting) vs. olmesartan medoxomil (RRT 1.0) .
  • Acceptance Criteria :
    • Impurity peaks ≤0.2% (individual) and ≤0.5% (total) .
    • System suitability: Resolution ≥5 between olmesartan medoxomil and related compound A .

Q. What computational approaches predict the binding affinity of Olmesartan Medoxomil to angiotensin II receptors?

Methodological Answer:

  • Software : AutoDock Vina (PyRx 0.8) for molecular docking .
  • Targets : Angiotensin II type 1 (AT1) receptor (PDB ID: 4YAY) and related isoforms.
  • Parameters :
    • Grid box size: 60 × 60 × 60 Å.
    • Exhaustiveness: 8 .
  • Validation : Compare docking scores (ΔG) with in vitro IC₅₀ values (e.g., olmesartan’s IC₅₀ = 7.7 nM ).
  • Outcome : Structural insights into hydrogen bonding with Arg167 and hydrophobic interactions with Tyr113 .

Q. How do formulation variables influence the stability of Olmesartan Medoxomil under accelerated storage conditions?

Methodological Answer:

  • Stress Testing : Expose tablets to 40°C/75% RH for 6 months .
  • Critical Variables :
    • Excipients : Lactose (hygroscopic) vs. microcrystalline cellulose (non-reactive) .
    • Coating : Hydroxypropyl methylcellulose (HPMC) reduces moisture uptake .
  • Stability Indicators :
    • Degradation products (e.g., olmesartan medoxomil-N-oxide) ≤0.15% .
    • Dissolution profile consistency (f₂ similarity factor ≥50) .

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